4-amino-2,6-di-tert-butylphenol hydrochloride
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Overview
Description
4-amino-2,6-di-tert-butylphenol hydrochloride is an organic compound with the molecular formula C14H24ClNO. It is a derivative of phenol, where the phenolic hydrogen is replaced by an amino group and two tert-butyl groups are attached to the ortho positions relative to the hydroxyl group. This compound is known for its antioxidant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,6-di-tert-butylphenol hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide to produce 2,6-di-tert-butylphenol.
Nitration and Reduction: The 2,6-di-tert-butylphenol is then nitrated to introduce a nitro group at the para position.
Hydrochloride Formation: The resulting 4-amino-2,6-di-tert-butylphenol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alkylamines.
Substitution: Various substituted phenols.
Scientific Research Applications
4-amino-2,6-di-tert-butylphenol hydrochloride is used in several scientific research applications:
Chemistry: As an antioxidant in the synthesis of polymers and other organic compounds.
Biology: Studying its effects on enzyme activity and protein biosynthesis.
Medicine: Investigating its potential anti-tumoral and anti-inflammatory properties.
Industry: Used as a stabilizer in lubricants and fuels to prevent oxidation.
Mechanism of Action
The mechanism of action of 4-amino-2,6-di-tert-butylphenol hydrochloride involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. It also inhibits the activity of respiratory enzymes and protein biosynthesis in cancer cells, contributing to its potential anti-tumoral effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Lacks the amino group, primarily used as an antioxidant.
4,4’,4’'-methanetriyltris(2,6-di-tert-butylphenol): A more complex antioxidant with multiple phenolic groups.
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-amino-2,6-di-tert-butylphenol hydrochloride is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and biological activity. The combination of these functional groups makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
54034-16-1 |
---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.8 |
Purity |
95 |
Origin of Product |
United States |
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